Diethyl 3-(dimethylamino)-2,4-diethylpentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-(dimethylamino)-2,4-diethylpentanedioate is an organic compound that belongs to the class of esters and amines. It is characterized by the presence of both ester and amine functional groups, making it a versatile molecule in organic synthesis and various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-(dimethylamino)-2,4-diethylpentanedioate typically involves the esterification of 3-(dimethylamino)-2,4-diethylpentanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and catalysts is essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-(dimethylamino)-2,4-diethylpentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of diethyl 3-(dimethylamino)-2,4-diethylpentanedioic acid.
Reduction: Formation of diethyl 3-(dimethylamino)-2,4-diethylpentanediol.
Substitution: Formation of various substituted esters or amines depending on the nucleophile used.
Scientific Research Applications
Diethyl 3-(dimethylamino)-2,4-diethylpentanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl 3-(dimethylamino)-2,4-diethylpentanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, while the amine group can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A versatile intermediate with applications in pharmaceuticals and polymers.
Diethylaminoethylamine: Used as a building block for active pharmaceutical ingredients.
Dimethylamine: Commonly used in the production of dimethylamine hydrochloride and other derivatives.
Uniqueness
Diethyl 3-(dimethylamino)-2,4-diethylpentanedioate is unique due to its dual functionality as both an ester and an amine. This allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
88584-59-2 |
---|---|
Molecular Formula |
C15H29NO4 |
Molecular Weight |
287.39 g/mol |
IUPAC Name |
diethyl 3-(dimethylamino)-2,4-diethylpentanedioate |
InChI |
InChI=1S/C15H29NO4/c1-7-11(14(17)19-9-3)13(16(5)6)12(8-2)15(18)20-10-4/h11-13H,7-10H2,1-6H3 |
InChI Key |
ZRWUOVREOZWKSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(CC)C(=O)OCC)N(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.